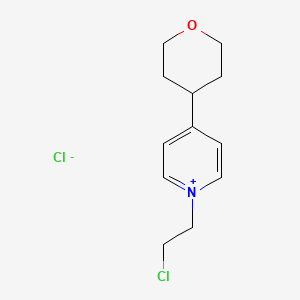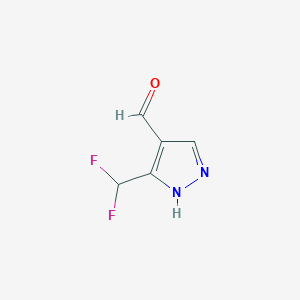
3-(Difluoromethyl)-1H-pyrazole-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid” is a chemical compound used commercially as an intermediate to seven fungicides which act by inhibition of succinate dehydrogenase (SDHI). It consists of a pyrazole ring with difluoromethyl, methyl and carboxylic acid groups attached in specific positions .
Synthesis Analysis
The first reported synthesis of the pyrazole acid was in 1993, by chemists at Monsanto. The ethyl ester of difluoroacetoacetic acid is treated with triethyl orthoformate in the presence of acetic anhydride and then with methyl hydrazine, which forms mainly the required pyrazole ring .Molecular Structure Analysis
The molecular structure of “3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid” consists of a pyrazole ring with difluoromethyl, methyl and carboxylic acid groups attached in specific positions .Chemical Reactions Analysis
The compound is used as an intermediate in the synthesis of several fungicides. The exact chemical reactions involved in these processes are not specified in the sources I found .Physical And Chemical Properties Analysis
The compound has a molar mass of 176.12 g/mol and a melting point of 200–201°C . Other physical and chemical properties are not specified in the sources I found .Applications De Recherche Scientifique
Anticonvulsant and Analgesic Applications
A study by Viveka et al. (2015) details the design and synthesis of new pyrazole analogues through Knoevenagel condensation reactions. These compounds, derived from 3-(3,4-dihalophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, exhibited significant anticonvulsant and analgesic activities without displaying toxicity, highlighting their potential therapeutic applications (Viveka et al., 2015).
Antimicrobial and Antioxidant Agents
Bhat et al. (2016) synthesized a series of 3-{5-methyl-1-[2-methyl-3-(trifluoromethyl) phenyl/substituted phenyl]-1H-1,2,3-triazol-4-yl}-1-(aryl)-1H-pyrazole-4-carbaldehyde compounds, which displayed a broad spectrum of antimicrobial activities and moderate to good antioxidant activities. This suggests their potential as new antimicrobial and antioxidant agents (Bhat et al., 2016).
Chitosan Schiff Bases for Antimicrobial Activity
Hamed et al. (2020) focused on the synthesis of chitosan Schiff bases incorporating heteroaryl pyrazole derivatives. These compounds showed selective antimicrobial activity against various bacteria and fungi, indicating their application in developing new antimicrobial materials (Hamed et al., 2020).
Nonlinear Optical (NLO) Materials
Lanke and Sekar (2016) synthesized pyrazole-based D-π-A derivatives for applications in nonlinear optics. These compounds showed high first-order hyperpolarizability, indicating their potential as materials for nonlinear optical applications (Lanke & Sekar, 2016).
Synthesis of Novel Heterocycles
Baashen et al. (2017) utilized 3-(benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde to synthesize a series of novel heterocycles, showcasing the versatility of pyrazole derivatives in synthesizing new chemical entities with potential for further biological evaluation (Baashen et al., 2017).
Review on Biological Activities
A review by Abdel-Wahab et al. (2011) compiles the synthesis, reactions, and biological activities of pyrazole-3(4)-carbaldehydes, highlighting their significance in the development of compounds with potential therapeutic applications (Abdel-Wahab et al., 2011).
Mécanisme D'action
Target of Action
The primary target of the compound 3-(Difluoromethyl)-1H-pyrazole-4-carbaldehyde is the enzyme succinate dehydrogenase (SDH) . SDH is a key enzyme in the tricarboxylic acid cycle (TCA cycle or Krebs cycle), which is central to energy production in cells . By inhibiting SDH, the compound disrupts the energy production process, leading to the death of the cells .
Mode of Action
This compound interacts with its target, SDH, by binding to the active site of the enzyme, thereby inhibiting its function . This results in the disruption of the TCA cycle, leading to a decrease in ATP production and an increase in reactive oxygen species . These changes can lead to cell death .
Biochemical Pathways
The compound this compound affects the TCA cycle, a crucial biochemical pathway involved in cellular respiration . By inhibiting SDH, the compound disrupts the TCA cycle, leading to a decrease in ATP production and an increase in reactive oxygen species . The downstream effects include energy depletion and oxidative stress, which can lead to cell death .
Result of Action
The molecular and cellular effects of this compound’s action include energy depletion and oxidative stress, which can lead to cell death . By inhibiting SDH, the compound disrupts the TCA cycle, leading to a decrease in ATP production and an increase in reactive oxygen species . These changes can lead to cell death .
Orientations Futures
Propriétés
IUPAC Name |
5-(difluoromethyl)-1H-pyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F2N2O/c6-5(7)4-3(2-10)1-8-9-4/h1-2,5H,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOPDPXKMBYESFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1C=O)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

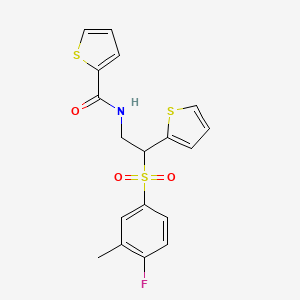

![4-bromo-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide](/img/structure/B2699044.png)
![2-(2-Cyclopropylpyrimidin-4-yl)-6-phenyl-2-azaspiro[3.3]heptane](/img/structure/B2699045.png)


![(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(4-(ethylsulfonyl)phenyl)methanone](/img/structure/B2699049.png)


![2-(naphthalen-2-yloxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2699053.png)
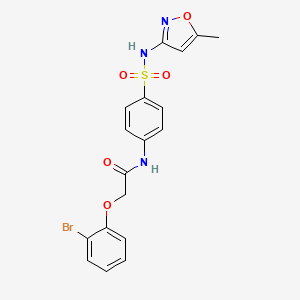
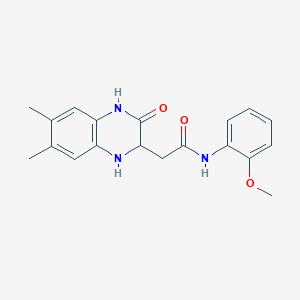
![4-[4-Methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B2699060.png)
